molecular formula C18H18ClNO3S B2612850 Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate CAS No. 1421478-21-8

Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate

Cat. No.: B2612850
CAS No.: 1421478-21-8
M. Wt: 363.86
InChI Key: VHSXVJVOPJJQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperidine ring and a chlorothiophene moiety, makes it valuable for drug development and organic synthesis.

Properties

IUPAC Name

methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-23-18(22)14-4-2-12(3-5-14)13-8-10-20(11-9-13)17(21)15-6-7-16(19)24-15/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSXVJVOPJJQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorothiophene moiety: This step involves the reaction of the piperidine derivative with 5-chlorothiophene-2-carbonyl chloride under suitable conditions.

    Esterification: The final step involves the esterification of the resulting compound with methyl benzoate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate is being investigated for its potential therapeutic properties, particularly in the following areas:

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new analgesics. Studies have shown that compounds with similar structures can modulate inflammatory pathways, potentially leading to pain relief without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Receptor Binding Studies

The compound's ability to bind selectively to various receptors is under investigation. Initial findings suggest that it may act as a ligand for specific G-protein coupled receptors (GPCRs), which are crucial targets in drug development for conditions such as depression and anxiety .

Antimicrobial Activity

Preliminary studies have demonstrated that derivatives of this compound possess antimicrobial properties against a range of bacterial and fungal strains. This activity is comparable to established antibiotics, indicating potential for further development into new antimicrobial agents .

Material Science Applications

The unique structural characteristics of this compound also make it suitable for applications in material science:

Organic Electronics

Due to its electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films enhances charge transport properties, which is critical for device efficiency .

Polymer Chemistry

Incorporating this compound into polymer matrices can improve the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its use as a modifier in polymer blends for enhanced performance in various applications .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on a series of piperidine derivatives, including this compound, revealed significant reductions in inflammatory markers in vitro. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited comparable efficacy to standard antibiotics, suggesting its potential role in developing new treatments for bacterial infections .

Mechanism of Action

The mechanism of action of Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-4-yl)benzoate hydrochloride: Similar structure but lacks the chlorothiophene moiety.

    tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a piperidine ring but has different substituents.

Uniqueness

Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate is unique due to the presence of both the piperidine ring and the chlorothiophene moiety, which confer specific chemical and biological properties. This combination makes it particularly valuable for applications requiring both structural features.

Q & A

Basic: What synthetic strategies are recommended for synthesizing Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves coupling a piperidine derivative (e.g., 4-piperidinyl benzoate) with 5-chlorothiophene-2-carbonyl chloride under anhydrous conditions. Key steps include:

  • Coupling Reaction : Use of a base like triethylamine in dichloromethane to facilitate nucleophilic acyl substitution .
  • Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates such as methyl 4-(piperidin-4-yl)benzoate hydrochloride (purity >95%) .
  • Characterization : Confirm structural integrity via 1^1H/13^13C NMR (e.g., piperidine ring protons at δ 1.5–2.8 ppm) and LC-MS (m/z calculated for C14_{14}H16_{16}NO2_2: 238.12) .

Basic: What analytical techniques are critical for verifying the compound’s purity and structural identity?

Methodological Answer:

  • HPLC : Utilize a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) to achieve baseline separation. System suitability requires a resolution >2.0 for related impurities .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+^+ at m/z 394.08 for the target compound) and rule out byproducts .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if the compound is intended for material science applications (e.g., decomposition above 200°C indicates suitability for high-temperature processes) .

Basic: How can researchers design initial biological screening assays to evaluate this compound’s activity?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., serotonin or GPR119 receptors) with HEK293 cells expressing human recombinant receptors. Calculate IC50_{50} values using nonlinear regression .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability. Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
  • Cytotoxicity Screening : MTT assay in HepG2 cells (48-hour exposure, IC50_{50} < 10 µM suggests therapeutic potential) .

Advanced: How can structural modifications optimize pharmacokinetic properties without compromising target affinity?

Methodological Answer:

  • Ester Hydrolysis Resistance : Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to enhance metabolic stability. Monitor plasma stability in vitro (e.g., >80% remaining after 1 hour in rat plasma) .
  • Piperidine Substituent Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the piperidine ring to improve membrane permeability. Measure logP via shake-flask method (target logP 2–4) .
  • Biological Half-Life Extension : Conjugate with polyethylene glycol (PEG) moieties. Assess pharmacokinetics in rodent models (e.g., AUC increased by 3-fold) .

Advanced: What mechanisms explain contradictory data in receptor activation profiles across different assay systems?

Methodological Answer:

  • Assay-Specific Bias : Validate functional selectivity using cAMP accumulation (GPR119) vs. calcium flux assays. For example, BMS-903452 showed dual pancreatic β-cell and enteroendocrine activity, but pathway bias may arise from cell-specific coupling proteins .
  • Species Variability : Compare human vs. rodent receptor isoforms. Use site-directed mutagenesis to identify critical residues (e.g., transmembrane domain mutations reduce agonist efficacy by >50%) .
  • Allosteric Modulation : Perform Schild analysis to distinguish competitive vs. allosteric binding. A slope ≠1 in the Schild plot suggests allosteric interactions .

Advanced: How can researchers resolve discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

Methodological Answer:

  • 3D Model Optimization : Use Matrigel-embedded organoids with hypoxia-mimicking conditions (1% O2_2). Compare IC50_{50} values; a >5-fold difference indicates microenvironment-dependent efficacy .
  • Penetration Studies : Quantify intracellular accumulation via fluorescence tagging (e.g., BODIPY-labeled compound). Poor penetration in 3D models may require nanoparticle formulation .
  • Transcriptomic Profiling : Perform RNA-seq on treated organoids to identify resistance pathways (e.g., upregulated ABC transporters). Co-administration with inhibitors (e.g., verapamil) can restore efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.